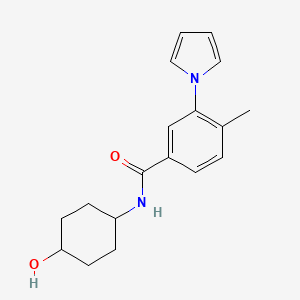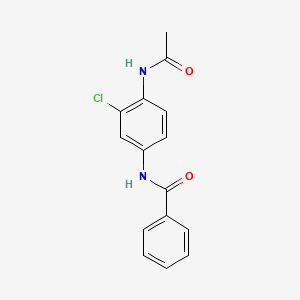
2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, biochemistry, and materials science. This compound is also known as MEK inhibitor, which means it inhibits the activity of MEK enzymes, which play a crucial role in various cellular processes.
Mecanismo De Acción
2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide inhibits the activity of MEK enzymes, which play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. MEK enzymes are part of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of MEK enzymes, this compound can disrupt the MAPK pathway, leading to the inhibition of cell proliferation and the induction of cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific cellular context in which it is used. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death, leading to the suppression of tumor growth. In Alzheimer's and Parkinson's disease, this compound has been shown to protect neurons from degeneration, leading to the improvement of cognitive and motor functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is its specificity for MEK enzymes, which allows for the selective inhibition of the MAPK pathway. This compound also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of this compound is its potential toxicity, which requires careful dose optimization and toxicity testing.
Direcciones Futuras
There are several future directions for the research on 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide. One direction is the development of more potent and selective MEK inhibitors, which can be used for the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is the investigation of the role of MEK enzymes in other cellular processes, including metabolism and immune response. Additionally, the use of this compound as a building block for the synthesis of new materials with unique properties is also an area of interest for future research.
Métodos De Síntesis
The synthesis of 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide can be achieved through various methods, including the reaction of 2-bromoethylamine hydrobromide with 2-methylbenzoic acid, followed by reaction with pyrrolidine-2-one. Another method involves the reaction of 2-methylbenzoyl chloride with N-(2-oxo-2-pyrrolidin-1-yl)ethylamine.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been extensively studied for its potential applications in various scientific fields. In pharmaceutical research, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used to study the role of MEK enzymes in cellular processes, including cell proliferation and differentiation. In materials science, this compound has been used as a building block for the synthesis of various materials, including polymers and nanoparticles.
Propiedades
IUPAC Name |
2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11-6-2-3-7-12(11)14(18)15-10-13(17)16-8-4-5-9-16/h2-3,6-7H,4-5,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPBHEYNCAVIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



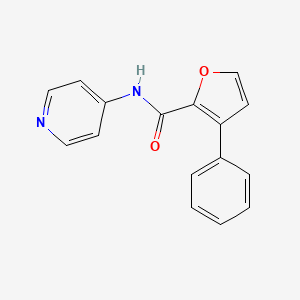
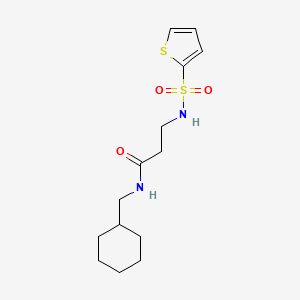
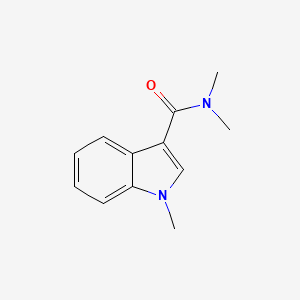
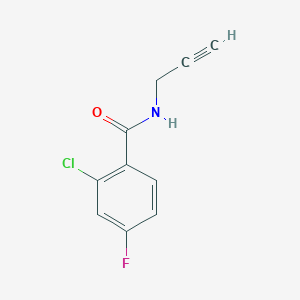
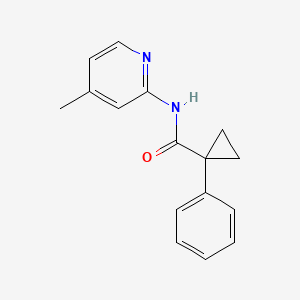

![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)

